molecular formula C10H19NO3 B6352311 Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate CAS No. 1155159-23-1

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate

Cat. No. B6352311
CAS RN: 1155159-23-1
M. Wt: 201.26 g/mol
InChI Key: HKWWNLMOHOKFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate” is a chemical compound used primarily in scientific research for its various applications. It has the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol .

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes , including compounds like 2-methyl propanal and 3-methyl butanal, play a significant role in the flavor profiles of various food products. The production and breakdown pathways of these aldehydes, originating from amino acids, are crucial for controlling the formation of desired flavor levels in both fermented and non-fermented food items. Understanding these pathways allows for the enhancement of food flavors through biochemical manipulation (Smit, Engels, & Smit, 2009).

Advances in Biodiesel Combustion Modeling

Research on biodiesel combustion , focusing on chemical kinetic mechanisms, highlights the complexity of modeling biodiesel due to its varied composition. The study of surrogate molecules, including methyl butanoate, reveals the influence of molecular structure on combustion processes. This work is pivotal for developing clean and efficient combustion technologies using alternative fuels, contributing to environmental sustainability (Lai, Lin, & Violi, 2011).

Bio-inspired Adhesive Materials

Bio-inspired adhesives , such as chitosan-catechol, demonstrate significant potential for biomedical applications. Inspired by the robust adhesion capabilities of mussels, which involve catechol-containing amino acids, these materials offer promising solutions for wound healing, tissue sealants, and hemostatic materials. The development of wet-resistant adhesives that mimic natural adhesion processes in challenging environments could revolutionize medical material science (Ryu, Hong, & Lee, 2015).

Levulinic Acid in Drug Synthesis

Levulinic acid , derived entirely from biomass, is recognized for its potential as a key building block in drug synthesis. Its derivatives serve as precursors for synthesizing various high-value chemicals, underscoring the importance of sustainable and cost-effective routes in pharmaceutical manufacturing. This highlights a move towards greener and more sustainable chemical processes in drug development (Zhang et al., 2021).

Xylan Derivatives in Bioseparation

Xylan derivatives have been explored for their potential in non-chromatographic bioseparation processes. Through chemical modification, xylan can be transformed into biopolymer ethers and esters, offering specific properties suitable for the separation and purification of bioactive molecules. This research contributes to developing efficient, green, and scalable bioseparation technologies, critical for the food, cosmetics, and pharmaceutical industries (Petzold-Welcke et al., 2014).

properties

IUPAC Name

methyl 3-(oxolan-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWWNLMOHOKFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.